Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-(trifluoromethyl)pyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually involve moderate temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields 6-(trifluoromethyl)pyridin-3-amine and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate
- Tert-butyl (6-bromo-2-(trifluoromethyl)pyridin-3-yl)carbamate
Uniqueness
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl carbamate group also provides additional stability and potential for further functionalization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₃H₁₈F₃N₃O₂
- Molecular Weight : 307.30 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes and targets.
The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets within the central nervous system (CNS), potentially modulating neurotransmitter systems. This interaction may lead to various pharmacological effects, including:
- Neurotransmitter modulation : The compound may influence neurotransmitter release or receptor activity.
- Cytotoxicity in cancer cells : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 70 nM against Plasmodium falciparum, indicating its potential as an antimalarial agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural analogs have demonstrated varying degrees of efficacy against bacterial strains, suggesting that modifications to the trifluoromethyl group can enhance or reduce activity.
Structure-Activity Relationship (SAR)
The trifluoromethyl group plays a pivotal role in enhancing the biological activity of this compound. Comparative studies with analogs lacking this group show a marked decrease in potency, emphasizing the importance of this substituent in optimizing pharmacological effects.
Compound | Trifluoromethyl Group | IC50 (nM) |
---|---|---|
This compound | Present | 70 |
Analog A (without CF₃) | Absent | >6000 |
Analog B (methyl substitution) | Present | 225 |
Case Studies and Research Findings
- Antimalarial Activity : A study investigated various pyridine derivatives, including this compound, revealing its effectiveness against P. falciparum with an IC50 value indicating potent inhibition .
- Cytotoxicity Assessment : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Research into the compound's mechanism revealed that it may induce apoptosis in cancer cells through modulation of cellular signaling pathways, although further studies are necessary to elucidate the precise mechanisms involved.
Properties
IUPAC Name |
tert-butyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPNPIUMIVCUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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